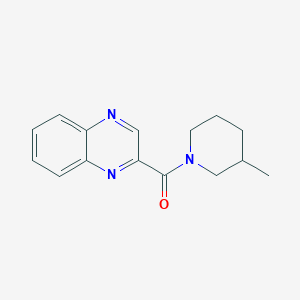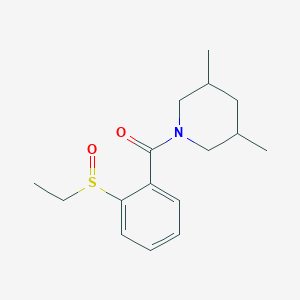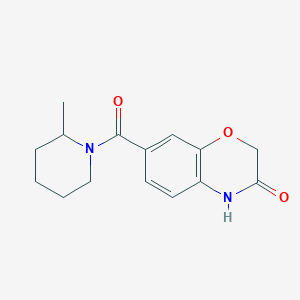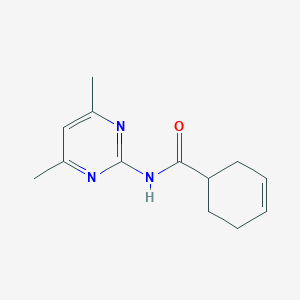
2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide, also known as IDPN, is a chemical compound that has been widely used in scientific research for its unique properties. IDPN is a synthetic compound that belongs to the class of amides and has been studied for its potential applications in various fields such as neuroscience, pharmacology, and toxicology.
Mechanism of Action
The exact mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide is not fully understood, but it is believed to act as a neurotoxin by disrupting the function of microtubules in neurons. Microtubules are important structures that are involved in cell division, intracellular transport, and cell shape. 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide has been shown to disrupt the microtubule network in neurons, leading to axonal degeneration and neuronal death.
Biochemical and Physiological Effects:
2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide has been shown to induce a variety of biochemical and physiological effects in animal models. These effects include vestibular dysfunction, ataxia, tremors, and convulsions. 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide has also been shown to induce oxidative stress and inflammation in the nervous system, which may contribute to its neurotoxic effects.
Advantages and Limitations for Lab Experiments
2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide has several advantages for lab experiments. It is a synthetic compound that is readily available and has a high degree of purity. 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide is also relatively inexpensive compared to other neurotoxic compounds. However, 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide has some limitations for lab experiments. It has a narrow therapeutic window and can induce severe toxicity at high doses. 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide also has limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide. One area of research is the development of new compounds that have similar neurotoxic effects but with improved safety profiles. Another area of research is the investigation of the molecular mechanisms underlying the neurotoxic effects of 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide. This may lead to the development of new therapeutic strategies for neurodegenerative diseases. Finally, the use of 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide in combination with other neurotoxic compounds may provide new insights into the complex interactions between chemicals and the nervous system.
Synthesis Methods
The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide involves the reaction of 2,3-dihydroindene with N,N-dimethylacrylamide in the presence of a catalyst such as palladium on carbon. The reaction takes place under mild conditions and yields 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide as a white crystalline solid. The purity of 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide has been extensively used in scientific research for its potential applications in various fields. In neuroscience, 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide has been used to induce vestibular dysfunction in animal models, which has helped in the study of the vestibular system and its role in balance and spatial orientation. 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide has also been studied for its potential neuroprotective effects against neurotoxic agents such as kainic acid and 6-hydroxydopamine.
In pharmacology, 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide has been used to study the effects of drugs on the central nervous system. 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide has been shown to enhance the effects of certain drugs such as ethanol and barbiturates, and has been used as a tool to study the mechanisms of action of these drugs.
In toxicology, 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide has been used as a model compound to study the effects of chemical exposure on the nervous system. 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide has been shown to induce neurotoxicity in animal models, and has been used to study the mechanisms of chemical-induced neurotoxicity.
properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10(14(16)15(2)3)17-13-8-7-11-5-4-6-12(11)9-13/h7-10H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXIPKPJWCBWKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)OC1=CC2=C(CCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate](/img/structure/B7515138.png)

![2-Cyclopent-2-en-1-yl-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B7515155.png)




![ethyl 1-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylate](/img/structure/B7515196.png)

